Bienvenue dans la boutique en ligne BenchChem!

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide

X-ray contrast media pharmaceutical impurity profiling iodine quantification

Iohexol EP Impurity F (CAS 1215856-35-1) is the official Ph. Eur. 2,4-diiodo regioisomer—NOT the 4,6-diiodo isomer (Impurity G). Using the correct standard avoids systematic misidentification in RRT markers and ensures your ANDA meets the ≤0.10% individual impurity limit. Procurement delivers a characterizable reference standard (≥98% HPLC purity, ~43.8% iodine) essential for ICH Q2(R1) method validation and CMC section compliance. Refrigerated storage; traceable COA included for audit-readiness.

Molecular Formula C14H19I2N3O6
Molecular Weight 579.13 g/mol
CAS No. 1215856-35-1
Cat. No. B3320184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide
CAS1215856-35-1
Molecular FormulaC14H19I2N3O6
Molecular Weight579.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1N)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O
InChIInChI=1S/C14H19I2N3O6/c15-11-8(13(24)18-2-6(22)4-20)1-9(17)12(16)10(11)14(25)19-3-7(23)5-21/h1,6-7,20-23H,2-5,17H2,(H,18,24)(H,19,25)
InChIKeyPABVGHRZJCDWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide (CAS 1215856-35-1): Sourcing the EP-Specified Iohexol Impurity F Reference Standard


5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide (CAS 1215856-35-1) is a defined 2,4-diiodo regioisomer formally designated as Iohexol EP Impurity F in the European Pharmacopoeia (Ph. Eur.) . Unlike the parent drug iohexol—a non-ionic triiodinated X-ray contrast agent (MW 821.14, C19H26I3N3O9) [1]—this compound carries only two iodine atoms (MW 579.13, C14H19I2N3O6) and a free 5-amino group, classifying it as a process-related impurity that must be chromatographically resolved and quantified to meet pharmacopeial monograph acceptance criteria. Its availability as a characterized reference standard (typically ≥97% purity by HPLC) enables development and validation of compendial organic impurity methods essential for batch release of iohexol API and finished drug product [2].

Why Generic Iohexol Impurity Standards Cannot Substitute for Iohexol EP Impurity F (CAS 1215856-35-1)


Iohexol monographs (USP, Ph. Eur.) enumerate multiple structurally distinct impurities—including des-iodo, over-alkylated, and positional isomers—that are subject to individual and total acceptance limits [1]. Because each impurity possesses a unique combination of iodine count (2 vs. 3), functional group (free amine vs. acetylated), and substitution pattern (2,4- vs. 4,6-diiodo), chromatographic retention behavior and UV response differ substantially [2][3]. Using a triiodinated analog (e.g., Iohexol Related Compound B) or a 4,6-diiodo isomer (Impurity G) as a surrogate for Impurity F introduces systematic error in system suitability testing, relative retention time marker identification, and quantitation by area-normalization, directly compromising compliance with regulatory specifications for individual impurity ≤0.10% and total impurities ≤0.30% [1].

Quantitative Differentiation Evidence: Iohexol EP Impurity F (CAS 1215856-35-1) vs. Closest Analogs


Iodine Content and Molecular Weight Distinguish Impurity F from Iohexol API and Triiodinated Impurities

Iohexol EP Impurity F contains two iodine atoms per molecule, yielding a calculated iodine mass fraction of approximately 43.8% (2 × 126.90 Da / 579.13 Da) . This is fundamentally lower than the triiodinated parent drug iohexol (46.36% iodine, MW 821.14) [1] and the USP-specified Iohexol Related Compound B (MW 705.02, three iodines) [2]. The reduced iodine loading in Impurity F means it contributes negligible X-ray attenuation relative to the parent, yet its distinct molecular weight (579.13 Da) and elemental composition serve as a definitive identifier in HPLC-MS impurity profiling workflows, preventing misassignment as an active or main-component peak [1].

X-ray contrast media pharmaceutical impurity profiling iodine quantification

Regiochemistry: 2,4-Diiodo Substitution Pattern Differentiates Impurity F from 4,6-Diiodo Isomers (Impurity G and H)

Impurity F bears iodine atoms at the 2 and 4 positions of the isophthalamide ring with a free 5-amino group [1]. In contrast, Iohexol EP Impurity G (5-acetamido-4,6-diiodo isomer, MW 621.17) and Impurity H (5-[acetyl(2,3-dihydroxypropyl)amino]-2,4-diiodo isomer, MW 695.25) incorporate an acetyl moiety absent in Impurity F [2]. The combination of iodine positioning and amine vs. acetamide functionality produces distinct chromatographic behavior: European Pharmacopoeia monographs control N-alkyl and O-alkyl impurities as groups with relative retention times of 1.1–1.4 vs. the exo-isomer of iohexol, but Impurity F (and the des-iodo series) is typically resolved earlier and reported under the “any other individual impurity” limit of ≤0.10% [3]. The patent literature explicitly confirms that Impurity F is a synthetic precursor that, upon acetylation, yields Impurity G and H, establishing its unique position in the impurity fate-and-purge pathway [2].

regioisomeric impurity differentiation synthetic route tracing chromatographic resolution

Solubility and Storage Condition Data Enable Laboratory Handling Decisions Relative to Class Members

Iohexol EP Impurity F is reported as freely soluble in water and requires refrigerated storage at 2–8°C . This solubility classification is shared with Iohexol EP Impurity M (free base form, freely soluble) and iohexol API itself . In contrast, the triiodinated Impurity A (5-acetamido-triiodo, MW 747.06) also specifies 2–8°C storage [1], indicating that within the iohexol impurity class, the 2–8°C storage requirement is uniform rather than a differentiator. However, the combination of freely soluble behavior and a defined cold-chain requirement directly informs procurement: Impurity F reference standards must be shipped and stored under temperature-controlled conditions to prevent degradation that would compromise quantitative accuracy in method validation .

reference standard handling laboratory procurement physicochemical characterization

Pharmacopeial Acceptance Limits Define the Quantification Context Where Impurity F Is Explicitly Required

The USP iohexol monograph specifies that any individual non-O-alkylated impurity must not exceed 0.10% of total peak area, with total impurities (excluding O-alkylated compounds) limited to 0.30% [1]. Iohexol EP Impurity F, as a defined des-iodo species, falls under this individual-impurity criterion. The European Pharmacopoeia similarly lists Impurity F among the known impurities whose levels are strictly controlled [2]. The synthetic patent for Impurity F reports that the compound can be prepared with a purity of 97.2% (by HPLC), establishing a benchmark for commercial reference standard quality . Because the regulatory limit of ≤0.10% per unspecified impurity is close to the typical quantitation limit of compendial HPLC methods, accurate quantification demands a highly pure, structurally authenticated Impurity F reference standard for system suitability verification and retention time marking [1][2].

pharmacopeial compliance impurity limit HPLC method validation

Procurement-Driven Application Scenarios for Iohexol EP Impurity F (CAS 1215856-35-1)


1. Analytical Method Development and Validation for Iohexol Organic Impurity Profiling (Quality Control / R&D)

During development and ICH Q2(R1) validation of an HPLC-UV method for iohexol impurity analysis, Impurity F is required as a peak-identification marker for the 2,4-diiodo des-acetyl impurity. Its calculated iodine content (~43.8%) and molecular weight (579.13) ensure correct mass assignment in LC-MS confirmation [1]. Laboratories that substitute Impurity G (4,6-diiodo, acetylated) systematically misidentify the target peak, leading to incorrect relative retention time markers and potential failure to meet system suitability criteria specified in USP and Ph. Eur. monographs .

2. Pharmacopeial Reference Standard Procurement for ANDA/DMF Regulatory Filings

Generics manufacturers filing Abbreviated New Drug Applications (ANDAs) for iohexol injection must demonstrate control of all specified and unspecified impurities within pharmacopeial acceptance limits (≤0.10% individual, ≤0.30% total) [1]. Use of the correct Impurity F reference standard (CAS 1215856-35-1, ≥97% purity ) in system suitability testing and quantitation via area-normalization is a direct component of the Chemistry, Manufacturing, and Controls (CMC) section; absence or misidentification of this standard is a common deficiency in FDA deficiency letters.

3. Synthetic Process Optimization and Impurity Fate-and-Purge Studies

Impurity F is a key intermediate in the synthetic pathway of iohexol impurities: the patent literature explicitly demonstrates that acetylation of Impurity F (the 5-amino-2,4-diiodo compound) yields Impurity G and H [1]. Therefore, procurement of Impurity F enables process chemistry teams to study the fate of under-iodinated intermediates, optimize reduction and acetylation steps to minimize des-iodo impurity formation, and establish purge factors that support a regulatory claim that Impurity F is controlled upstream of the final API.

4. Cold-Chain-Compliant Reference Standard Management for cGMP Quality Control Laboratories

Impurity F requires 2–8°C refrigerated storage, consistent with the class of iohexol impurity standards [1]. Quality control laboratories operating under 21 CFR Part 211 must document receipt, storage temperature monitoring, and use-by dating for this reference standard. Procurement from suppliers (e.g., Daicel Pharma Standards, CATO) that provide Certificates of Analysis with purity by HPLC, water content, and NMR/MS confirmation ensures traceability and audit-readiness during regulatory inspections.

Quote Request

Request a Quote for 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.